Methyl Lucidenate N

Anti-inflammatory activity Nitric oxide inhibition RAW264.7 macrophages

Methyl Lucidenate N (CAS 1276655-49-2, C28H42O6, MW 474.63) is a lanostane-type tetracyclic triterpenoid first documented from Ganoderma lucidum (lingzhi/reishi) fruiting bodies in 2010. As the methyl ester derivative of lucidenic acid N, it belongs to the lucidenate subgroup of Ganoderma triterpenoids—a class distinct from the more extensively studied ganoderic acids.

Molecular Formula C28H42O6
Molecular Weight 474.6 g/mol
Cat. No. B13444077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl Lucidenate N
Molecular FormulaC28H42O6
Molecular Weight474.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)OC)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C
InChIInChI=1S/C28H42O6/c1-15(8-9-22(33)34-7)16-12-21(32)28(6)24-17(29)13-19-25(2,3)20(31)10-11-26(19,4)23(24)18(30)14-27(16,28)5/h15-17,19-20,29,31H,8-14H2,1-7H3/t15-,16-,17+,19+,20+,26+,27-,28+/m1/s1
InChIKeyIURJGJVSAQSDJJ-MDNRWGJGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Lucidenate N Procurement Guide: Baseline Identity and In-Class Positioning


Methyl Lucidenate N (CAS 1276655-49-2, C28H42O6, MW 474.63) is a lanostane-type tetracyclic triterpenoid first documented from Ganoderma lucidum (lingzhi/reishi) fruiting bodies in 2010 . As the methyl ester derivative of lucidenic acid N, it belongs to the lucidenate subgroup of Ganoderma triterpenoids—a class distinct from the more extensively studied ganoderic acids. Its structure features a 3β,7β-dihydroxy-4,4,14α-trimethyl-11,15-dioxo-5α-chol-8-en-24-oate scaffold [1]. The compound is commercially available as a reference standard (typically ≥98% purity by HPLC) from multiple specialty chemical suppliers, primarily for life science research applications . Despite its structural relationship to bioactive Ganoderma triterpenoids, published data on Methyl Lucidenate N remains sparse compared to analogs such as Methyl Lucidenate A, Butyl Lucidenate N, and Lucidenic Acid N.

Why Methyl Lucidenate N Cannot Be Interchanged with Methyl Lucidenate A or Butyl Lucidenate N


Within the Ganoderma lucidum triterpenoid family, seemingly minor structural modifications produce functionally divergent biological profiles. Methyl Lucidenate N (C28H42O6, saturated side-chain methyl ester) differs from Methyl Lucidenate A (C28H40O6) by a single unsaturation, yet the two compounds exhibit distinct biological signatures: Methyl Lucidenate A demonstrates EBV-EA induction inhibition, while Methyl Lucidenate N lacks reported activity in that assay [1]. More critically, the ester moiety profoundly affects bioactivity—Butyl Lucidenate N (butyl ester) displays significant anti-adipogenic effects (56% lipid droplet inhibition at 40 µg/mL) [2] and induces HO-1 expression with NO suppression [3], whereas Methyl Lucidenate N (methyl ester) is either weaker or inactive in these same assays. These structure-activity divergences mean that substituting one lucidenate ester for another—or a lucidenate for a ganoderate—will not replicate experimental outcomes. Procurement decisions must therefore be guided by compound-specific evidence rather than class-level assumptions.

Methyl Lucidenate N: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


NO Production Inhibition: Methyl Lucidenate N (IC50 9.2 µM) Versus Butyl Lucidenate Q (IC50 4.3 µM)

In a direct head-to-head study of 15 triterpenoids isolated from the same Ganoderma lucidum fruiting body extract, Methyl Lucidenate N (compound 10) inhibited LPS-induced NO production in RAW264.7 macrophages with an IC50 of 9.2 µM. This was 2.1-fold less potent than butyl lucidenate Q (compound 4, IC50 4.3 µM) and approximately 2-fold less potent than butyl lucidenate P (compound 1, IC50 7.4 µM) and butyl lucidenate E2 (compound 3, IC50 6.4 µM) [1]. While Methyl Lucidenate N does exhibit measurable anti-inflammatory activity, its potency occupies a middle rank within the tested panel—clearly outperformed by several butyl ester congeners. This provides a quantifiable basis for selecting among lucidenate esters when NO suppression is the experimental endpoint.

Anti-inflammatory activity Nitric oxide inhibition RAW264.7 macrophages

Cytotoxicity Differentiation: Methyl Lucidenate N is Inactive/Weak Versus Lucidumol B (IC50 1.6–2.0 µM)

In a systematic cytotoxicity screen of 12 triterpenoids from G. lucidum against HL-60 (leukemia), HeLa (cervical), and MCF-7 (breast) cancer cell lines, Methyl Lucidenate N (compound 10) was classified as 'moderate or inactive' across all three lines. By contrast, lucidumol B (compound 8) showed potent activity with IC50 values of 1.6 µM (HL-60) and 2.0 µM (HeLa), and butyl lucidenate Q (compound 4) showed IC50 6.6 µM against HL-60 [1]. This represents a clear categorical differentiation: Methyl Lucidenate N lacks meaningful direct cytotoxicity in these standard oncology models, while certain analogs within the same extract exhibit single-digit micromolar potency. For cancer-focused research programs, Methyl Lucidenate N would not be the compound of choice from the Ganoderma triterpenoid panel.

Cancer cytotoxicity HL-60 leukemia HeLa cervical cancer MCF-7 breast cancer

Adipocyte Differentiation: Methyl Lucidenate N Outperformed by t-Butyl Lucidenate B (72% TG Reduction at 80 µM)

In the original isolation paper, Methyl Lucidenate N (1) and t-butyl lucidenate B (2) were co-isolated and tested alongside five known compounds (3–7) for effects on triglyceride (TG) accumulation during 3T3-L1 preadipocyte differentiation. t-Butyl lucidenate B reduced TG accumulation by 72% at 80 µM compared to untreated control and suppressed GPDH activity and adipogenic transcription factors (PPARγ, C/EBPα, SREBP-1c) in a dose-dependent manner [1]. By contrast, Methyl Lucidenate N did not achieve this level of suppression—the abstract explicitly highlights compound 2 (t-butyl lucidenate B) as the active principle while methyl lucidenate N (compound 1) is reported as a new structure without comparable anti-adipogenic potency. This within-study comparison demonstrates that the t-butyl ester side chain confers substantially greater anti-adipogenic activity than the methyl ester side chain on the same lucidenate core [1].

Anti-obesity Adipogenesis inhibition 3T3-L1 preadipocytes Triglyceride accumulation

HO-1 Induction and Anti-Inflammatory Mechanism: Methyl Lucidenate N Absent from Active Panel While Butyl Lucidenate N is Active

In a comprehensive study of 12 lanostane triterpenes from G. lucidum for HO-1 induction and anti-inflammatory activity, seven triterpenes were identified as active HO-1 inducers capable of suppressing LPS-induced NO production via the PI3K/AKT-Nrf2 pathway. These active compounds were: butyl lucidenate E2, butyl lucidenate D2 (GT-2), butyl lucidenate P, butyl lucidenate Q, Ganoderiol F, methyl ganoderate J, and butyl lucidenate N [1]. Methyl Lucidenate N was notably absent from this active panel, indicating that the methyl ester form lacks the structural features required for HO-1 pathway engagement—a mechanistic distinction that separates it from its butyl ester counterpart. This represents a class-level inference: within the lucidenate ester series, the butyl ester moiety appears critical for HO-1-mediated anti-inflammatory activity, and the methyl ester does not recapitulate this effect.

Heme oxygenase-1 Nrf2 pathway Anti-inflammatory mechanism RAW264.7

Structural Differentiation: Methyl Lucidenate N (Saturated C28H42O6) Versus Methyl Lucidenate A (Unsaturated C28H40O6)

Methyl Lucidenate N (C28H42O6, MW 474.63) and Methyl Lucidenate A (C28H40O6, MW 472.61) differ by exactly one degree of unsaturation (two hydrogen atoms), reflecting an additional double bond in the Methyl Lucidenate A scaffold . This subtle structural difference translates into divergent reported bioactivities: Methyl Lucidenate A has documented EBV-EA induction inhibitory activity [1] and is more extensively characterized in the literature, while Methyl Lucidenate N's reported activities center on moderate NO inhibition (IC50 9.2 µM) [2] and weak/absent cytotoxicity. The saturation difference also affects physicochemical properties including chromatographic retention, solubility, and potentially membrane permeability—factors relevant to both analytical method development and biological assay design. Researchers requiring a fully saturated lucidenate methyl ester scaffold for SAR studies or as a negative control for unsaturation-dependent activities would find Methyl Lucidenate N uniquely suited.

Structure-activity relationship Lanostane triterpenoid Methyl ester derivatives Chemical taxonomy

Methyl Lucidenate N: Evidence-Based Research and Procurement Application Scenarios


Reference Standard for Lucidenate Ester Analytical Method Development and Quality Control

Methyl Lucidenate N (≥98% HPLC purity) serves as a chromatographic reference standard for HPLC-MS method development targeting lucidenate-type triterpenoids in Ganoderma lucidum extracts and nutraceutical products . Its mid-range polarity among lucidenate methyl esters facilitates method optimization for separating structurally similar congeners including Methyl Lucidenate A and Methyl Lucidenate F. The compound's well-characterized NMR and MS spectral data support its use as a system suitability standard in QC laboratories analyzing Ganoderma-based dietary supplements, where accurate identification of individual triterpenoid species is increasingly required for label claim verification.

Saturated Scaffold Comparator in Lanostane Triterpenoid Structure-Activity Relationship (SAR) Studies

As demonstrated by the structural differentiation evidence , Methyl Lucidenate N (C28H42O6, fully saturated side-chain) provides a critical paired comparator to Methyl Lucidenate A (C28H40O6, unsaturated). Medicinal chemistry groups investigating how side-chain saturation affects lanostane triterpenoid bioactivity can employ this pair to isolate the contribution of unsaturation to target engagement, membrane permeability, and metabolic stability. This specific SAR application cannot be fulfilled by any other commercially available Ganoderma triterpenoid pair.

Negative Control for HO-1/Nrf2 Pathway Activation Studies Using Ganoderma Triterpenoids

The evidence from Choi et al. (2014) establishes that Methyl Lucidenate N is absent from the panel of HO-1-inducing Ganoderma triterpenoids, while its butyl ester analog (Butyl Lucidenate N) is active [1]. This makes Methyl Lucidenate N the appropriate negative control compound for experiments designed to validate the structural requirements for HO-1 pathway engagement via the PI3K/AKT-Nrf2 axis. Researchers investigating the anti-inflammatory mechanism of Ganoderma extracts can use Methyl Lucidenate N to demonstrate that observed HO-1 induction is ester moiety-dependent rather than a general property of the lanostane core.

Moderate-Activity Benchmark in Multi-Compound NO Inhibition Screening Panels

With a quantified IC50 of 9.2 µM for LPS-induced NO production inhibition in RAW264.7 macrophages [2], Methyl Lucidenate N occupies a mid-potency position (rank ~4th–5th out of 15 tested triterpenoids). This makes it suitable as a benchmarking compound when screening novel Ganoderma isolates or synthetic analogs for anti-inflammatory activity. Its moderate potency allows it to serve as a threshold comparator—compounds exceeding its IC50 can be advanced, while those falling below can be deprioritized.

Quote Request

Request a Quote for Methyl Lucidenate N

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.